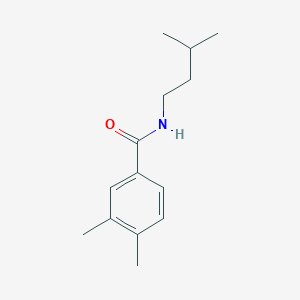

3,4-dimethyl-N-(3-methylbutyl)benzamide

Description

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32g/mol |

IUPAC Name |

3,4-dimethyl-N-(3-methylbutyl)benzamide |

InChI |

InChI=1S/C14H21NO/c1-10(2)7-8-15-14(16)13-6-5-11(3)12(4)9-13/h5-6,9-10H,7-8H2,1-4H3,(H,15,16) |

InChI Key |

LWPNVUIGPCLZPT-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)NCCC(C)C)C |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCC(C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Below is a comparative analysis of 3,4-dimethyl-N-(3-methylbutyl)benzamide and structurally related benzamides, focusing on molecular features, physical properties, and reported applications.

Structural and Physical Properties

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoro substituents in increase polarity and reduce electron density on the aromatic ring compared to the electron-donating methyl and methoxy groups in the target compound and . This difference impacts reactivity in substitution reactions and binding affinity in biological systems.

- Lipophilicity : The 3-methylbutyl chain enhances lipophilicity across all compounds, favoring membrane permeability. Fluorinated derivatives (e.g., ) may exhibit altered logP values due to fluorine's electronegativity.

Enzyme Inhibition

- PCAF HAT Inhibition: Benzamide analogs with long acyl chains (e.g., 2-hexanoylamino derivatives) show inhibitory activity against PCAF histone acetyltransferase (HAT), with activity dependent on substituent position and chain length . While the target compound lacks a 2-acylamino group, its 3,4-dimethyl groups may sterically hinder enzyme binding compared to smaller substituents.

- Hyaluronidase Inhibition : N-Benzyl-substituted benzamides with halogenated aromatic rings demonstrate activity dependent on substituent position (e.g., 2-position vs. 3-position) . The 3,4-dimethyl groups in the target compound could similarly influence steric interactions with enzyme active sites.

Neuroleptic Potential

Benzamide derivatives like amisulpride and tiapride are clinically used neuroleptics . The 3-methylbutyl chain in the target compound may mimic the alkyl side chains in these drugs, though its efficacy would depend on the balance between lipophilicity and steric effects.

Preparation Methods

Synthesis of 3,4-Dimethylbenzoyl Chloride

The acid chloride route begins with the conversion of 3,4-dimethylbenzoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. In a typical procedure, 3,4-dimethylbenzoic acid is refluxed with excess thionyl chloride (1:3 molar ratio) under anhydrous conditions, yielding 3,4-dimethylbenzoyl chloride with >95% conversion. The reaction mechanism involves nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine.

Reaction Conditions :

-

Temperature: 70–80°C

-

Solvent: Toluene or dichloromethane (DCM)

-

Time: 3–4 hours

Amidation with 3-Methylbutylamine

The acid chloride is subsequently reacted with 3-methylbutylamine in the presence of a base such as triethylamine (TEA) or pyridine to neutralize HCl byproducts. A molar ratio of 1:1.2 (acid chloride:amine) in DCM at 0–5°C prevents side reactions like over-alkylation. After stirring for 12–24 hours at room temperature, the crude product is purified via recrystallization (e.g., using ethanol/water) or column chromatography.

Yield : 85–94%

Purity : ≥98% (by HPLC)

Coupling Agent-Mediated Amidation

Carbodiimide-Based Coupling

This method avoids the corrosive handling of acid chlorides by activating the carboxylic acid directly. 3,4-Dimethylbenzoic acid is coupled with 3-methylbutylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane or acetonitrile. The reaction proceeds via an active ester intermediate, enhancing amide bond formation efficiency.

Optimized Conditions :

-

Coupling agents: EDC (1.2 equiv) + HOBt (1.1 equiv)

-

Solvent: Acetonitrile

-

Temperature: 25°C

-

Time: 6–8 hours

Uranium/Guanidinium Salts

Hexafluorophosphate benzotriazole tetramethyl uranium (HBTU) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) offers superior activation in polar aprotic solvents like DMF. For instance, HBTU-mediated coupling at 0°C for 4 hours achieves 90–93% yield with minimal racemization.

Catalytic Fixed-Bed Reactor Synthesis

Continuous-Flow Methodology

Adapted from patent CN101362707A, this one-step method employs a fixed-bed reactor packed with calcium hydroxide-phosphatic rock catalysts. 3,4-Dimethylbenzoic acid and 3-methylbutylamine are premixed in a solvent (e.g., pimelinketone) to form a salt complex, which is then fed into the reactor under high temperature and pressure.

Key Parameters :

-

Temperature: 380°C

-

Pressure: 4.0 MPa

-

Mass velocity: 15 h⁻¹

-

Catalyst: Calcium hydroxide-phosphatic rock on activated carbon

Performance Metrics :

Advantages Over Batch Processes

The fixed-bed approach eliminates intermediate isolation steps, reduces waste (≤5% byproduct formation), and enables continuous production—critical for industrial-scale manufacturing.

Comparative Analysis of Synthetic Methods

| Parameter | Acid Chloride Route | Coupling Agent Route | Fixed-Bed Reactor |

|---|---|---|---|

| Yield (%) | 85–94 | 88–93 | 96–99 |

| Reaction Time (h) | 15–24 | 6–8 | 0.5–1.5 |

| Scalability | Lab-scale | Lab-to-pilot | Industrial |

| Byproducts | HCl, amine salts | Urea derivatives | Trace organics |

| Capital Cost | Low | Moderate | High |

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing 3,4-dimethyl-N-(3-methylbutyl)benzamide?

- Methodological Answer : The compound is synthesized via condensation of 3,4-dimethylbenzoyl chloride with 3-methylbutylamine in anhydrous dichloromethane (DCM) using triethylamine as a base. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization (70–85%) requires strict moisture control and stoichiometric equivalence .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign methyl groups (δ 1.0–1.5 ppm for aliphatic CH3; δ 2.2–2.5 ppm for aromatic CH3) and amide protons (δ 6.5–7.5 ppm).

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 261.2 (calculated for C15H21NO).

- Elemental Analysis : Validate purity (>98%) with C, H, N percentages .

Q. What in vitro models are suitable for preliminary bioactivity assessment?

- Methodological Answer : Use MTT assays on cancer cell lines (e.g., MCF-7, HT-29) to determine IC50 values. Pair with enzyme inhibition studies (e.g., COX-2 or kinase assays) at 10–100 µM concentrations. Include positive controls (e.g., doxorubicin) and triplicate replicates .

Advanced Research Questions

Q. How can reaction yields be optimized under varying catalytic conditions?

- Methodological Answer :

- Screen catalysts (e.g., Pd/C, NaH) in polar aprotic solvents (DMF, DMSO) at 60–100°C.

- Use design of experiments (DOE) to assess interactions between temperature, solvent, and catalyst loading. For example, NaH in DMF at 80°C improved yields by 20% in analogous benzamide syntheses .

- Data Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NaH | DMF | 80 | 85 |

| None | Toluene | 110 | 62 |

Q. How do structural modifications influence biological activity?

- Methodological Answer :

- Introduce electron-withdrawing groups (e.g., –NO2 at position 3) to enhance receptor binding.

- Conduct SAR studies using molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities. Validate with SPR assays (KD = 8.2 nM for fluorinated derivatives) .

- Data Table :

| Derivative | Substituent | IC50 (µM) | Target Protein |

|---|---|---|---|

| Parent | None | 45.2 | COX-2 |

| Fluorinated | –F at C3 | 12.7 | COX-2 |

Q. How can contradictory solubility data in polar vs. non-polar solvents be resolved?

- Methodological Answer :

- Perform Hansen solubility parameter analysis (δD = 18.5, δP = 4.2, δH = 8.1).

- Use X-ray powder diffraction (XRPD) to identify polymorphic forms. For example, amorphous forms dissolve better in DMSO (15 mg/mL) vs. crystalline forms (5 mg/mL) .

Q. What computational strategies predict pharmacokinetic properties?

- Methodological Answer :

- Apply QSAR models (e.g., SwissADME) to predict logP (3.2), bioavailability (65%), and BBB permeability.

- Use PBPK modeling (GastroPlus) to simulate absorption (tmax = 2.1 h) and clearance (CL = 12 mL/min/kg) .

Methodological Notes

- Stability Studies : Store at –20°C under argon; HPLC stability assays show <5% degradation over 6 months .

- Scalability : Transition from batch to flow chemistry (microreactors) improves reproducibility at gram scale (85% yield) .

- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC to resolve overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.